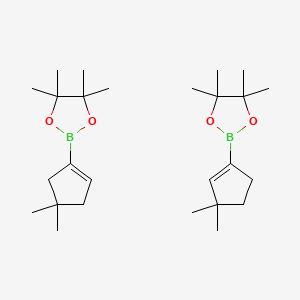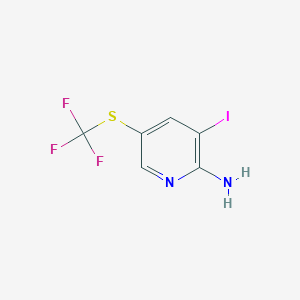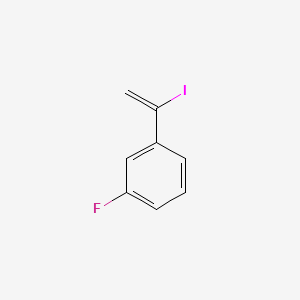
1-Fluoro-3-(1-iodoethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(1-iodoethenyl)benzene is an organic compound with the molecular formula C8H6FI It is a derivative of benzene, where a fluorine atom is attached to the benzene ring at the first position, and a 1-iodoethenyl group is attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(1-iodoethenyl)benzene can be synthesized through various methods. One common approach involves the halogenation of 1-fluoro-3-ethenylbenzene. The reaction typically requires the use of iodine and a suitable catalyst under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(1-iodoethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cross-Coupling Reactions: The compound is a suitable substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling Reactions: Catalysts like palladium complexes and bases such as potassium carbonate.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
- Biaryl compounds from cross-coupling reactions.
Scientific Research Applications
1-Fluoro-3-(1-iodoethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(1-iodoethenyl)benzene involves its interaction with various molecular targets The fluorine and iodine atoms confer unique reactivity, allowing the compound to participate in specific chemical transformations
Comparison with Similar Compounds
1-Fluoro-3-iodobenzene: Similar structure but lacks the ethenyl group.
1-Fluoro-4-iodobenzene: Iodine atom positioned at the fourth position instead of the third.
2,2-Difluoro-1-iodoethenyl Tosylate: Contains a difluoroethenyl group instead of a single fluoroethenyl group.
Uniqueness: 1-Fluoro-3-(1-iodoethenyl)benzene is unique due to the presence of both fluorine and iodine atoms, which provide distinct reactivity patterns. The ethenyl group further enhances its versatility in synthetic applications, making it a valuable compound in organic chemistry.
Properties
Molecular Formula |
C8H6FI |
|---|---|
Molecular Weight |
248.04 g/mol |
IUPAC Name |
1-fluoro-3-(1-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6FI/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H2 |
InChI Key |
NDQUJDMDSSXVFR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


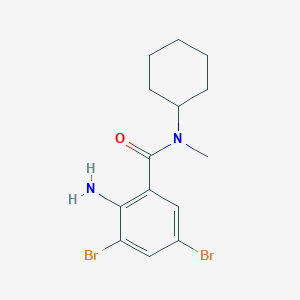
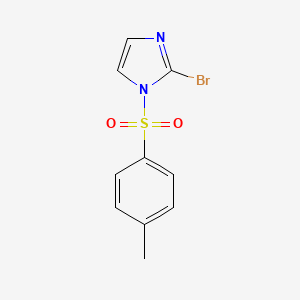
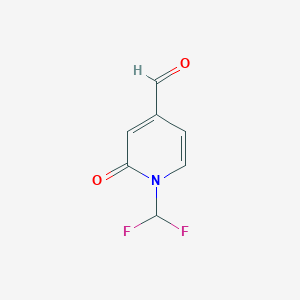
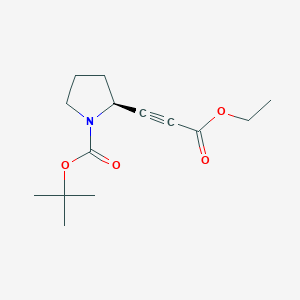

![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)
![2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13658922.png)
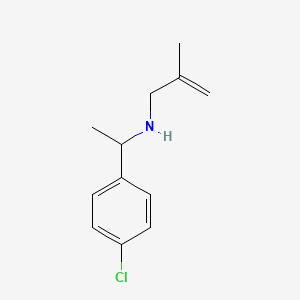

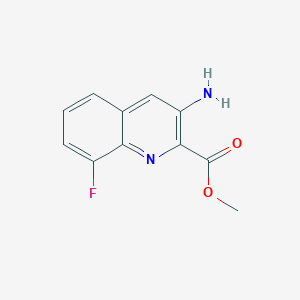
![8-Ethynylimidazo[1,2-a]pyridine](/img/structure/B13658938.png)
![4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13658939.png)
